Cas no 4992-04-5 (Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-)
![Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- structure](https://it.kuujia.com/scimg/cas/4992-04-5x500.png)
4992-04-5 structure
Nome del prodotto:Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
- WMP5857TSH
- DTXSID60198154
- o-Cresol, alpha-(hexahydro-1H-azepin-1-yl)-
- 4992-04-5
- Phenol, 2-[(hexahydro-1H-azepin-1-yl)methyl]-
- 2-(Hexamethyleneiminomethyl)phenol
- 2-(azepan-1-ylmethyl)phenol
- 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- EINECS 225-654-6
- NS00045783
- AKOS005393063
-
- Inchi: InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2
- Chiave InChI: XZDFNUXKMYALTN-UHFFFAOYSA-N
- Sorrisi: N1(CC2C=CC=CC=2O)CCCCCC1
Proprietà calcolate
- Massa esatta: 205.146664230g/mol
- Massa monoisotopica: 205.146664230g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.5Ų
- XLogP3: 2.6
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Letteratura correlata
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
4992-04-5 (Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-) Prodotti correlati
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
